molecular formula C6H6O3 B1218653 2,5-Furandione, polymer with ethene CAS No. 9006-26-2

2,5-Furandione, polymer with ethene

Cat. No. B1218653
CAS RN: 9006-26-2
M. Wt: 126.11 g/mol
InChI Key: YYXLGGIKSIZHSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PEF can be achieved through various methods, including direct esterification and transesterification processes. Banella et al. (2019) explored the direct esterification of 2,5-furandicarboxylic acid to produce PEF, utilizing catalysts such as zinc acetate and aluminum acetylacetonate for their compatibility with food contact applications and reduced environmental impact. This method resulted in amorphous polymers with promising viscosity, color, and diethylene glycol content, which may significantly influence thermal and barrier properties (Banella et al., 2019).

Molecular Structure Analysis

The molecular structure of PEF includes the furanic ring, which is derived from 2,5-furandicarboxylic acid, a sustainable and renewable monomer. This structure contributes to PEF's unique properties, such as enhanced barrier characteristics and thermal stability, compared to traditional polyesters (Bourdet et al., 2018).

Chemical Reactions and Properties

PEF's chemical properties are influenced by its furanic backbone. The presence of the furan ring increases the polymer's rigidity and affects its reactivity with other compounds. Studies on PEF's chemical reactions, including its polymerization process and modifications, demonstrate the potential for creating materials with tailored properties for specific applications (Wilsens et al., 2015).

Physical Properties Analysis

PEF exhibits unique physical properties such as high mechanical strength, rigidity, and excellent gas barrier performance, making it a suitable material for packaging applications. These properties are attributed to its molecular structure, particularly the presence of the furan ring, which contributes to the polymer's overall performance (Xie et al., 2020).

Chemical Properties Analysis

The chemical properties of PEF, including its biodegradability and compatibility with other materials, are crucial for its application in environmentally friendly products. The copolymerization of PEF with other biobased monomers, such as lactic acid, has been explored to enhance its degradability without compromising its desirable properties (Matos et al., 2014).

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behavior of Conducting Polyfuran Derivatives : A study by Shilabin & Entezami (2000) explored the electrochemical properties of furan derivatives, including those combined with ethylenic spacers. They found that applying higher cathodic potentials to the film formed on the electrode surface improved the redoxability and electroactivity of these polymers, indicating potential applications in electrochemical devices (Shilabin & Entezami, 2000).

Polymer Design for Enhanced Properties

  • Tailored Design of Renewable Copolymers : Sousa et al. (2017) conducted research on renewable polymers derived from 2,5-furandicarboxylic acid, focusing on enhancing the thermal and crystallization properties of these polymers. By incorporating poly(ethylene glycol) moieties into the polymer structure, they achieved lower melting temperatures and higher thermal stability, suggesting applications in advanced polymer design (Sousa et al., 2017).

Packaging Applications

  • Environmental and Food Safety in Packaging Applications : Banella et al. (2019) examined the synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF) from 2,5-Furandicarboxylic acid for packaging applications. They used zinc acetate and aluminum acetylacetonate as catalysts due to their compatibility with food contact applications and reduced environmental impact. The results showed promising properties for thermal and barrier applications in packaging (Banella et al., 2019).

Biodegradable Polymer Research

  • Biobased Polyesters from 2,5-Furandicarboxylic Acid : Sousa et al. (2015) highlighted the potential of polyesters derived from 2,5-furandicarboxylic acid in the context of sustainability. They explored the synthesis of these polymers with other renewable-based monomers, leading to materials with enhanced thermo-mechanical and biodegradability properties. These findings suggest applications in biodegradable materials for various everyday-life objects, including packaging and textiles (Sousa et al., 2015).

Electronic Device Applications

  • Transistor Applications Using Furan Derivatives : Du et al. (2017) studied the use of furan derivatives in the synthesis of copolymers for organic field-effect transistors (OFETs). They achieved high hole mobilities in their synthesized materials, indicating the potential for these materials in the fabrication of semiconducting polymers for OFETs (Du et al., 2017).

properties

IUPAC Name

ethene;furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXLGGIKSIZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106343-08-2, 68441-86-1, 9006-26-2, 72207-71-7, 106973-21-1, 68954-39-2
Record name 2,5-Furandione, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106343-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with ethene, hydrolyzed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68441-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene-maleic anhydride copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Furandione, polymer with ethene, chlorinated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72207-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylene-maleic anhydride alternating copolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Furandione, polymer with ethene, butylated
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60945009
Record name Furan-2,5-dione--ethene (1/1)
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethene;furan-2,5-dione

CAS RN

9006-26-2, 223537-61-9
Record name 2,5-Furandione, polymer with ethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan-2,5-dione--ethene (1/1)
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Record name 2,5-Furandione, polymer with ethene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

An ethylene/maleic anhydride trunk copolymer was prepared which contained 86.5 weight percent ethylene and 13.5 weight percent maleic anhydride. The copolymer was pumped by an extruder through a tube heated to about 500° C. to reduce the molecular weight. The melt viscosity was 600 centipoises at 140° C. The average chain length was about 300 carbon atoms.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ES Wilks - Journal of chemical information and computer sciences, 1997 - ACS Publications
Polymer nomenclature styles and structure representation systems described, recommended, or used by Chemical Abstracts Service (CAS), the International Union of Pure and Applied …
Number of citations: 9 pubs.acs.org
JL Schultz, ES Wilks - Journal of chemical information and …, 1997 - ACS Publications
Chemical Abstracts Service (CAS) divides post-treated polymers into three types: structurable and registrable; namable but not structurable; and nonregistrable. The indexing of these, …
Number of citations: 6 pubs.acs.org

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